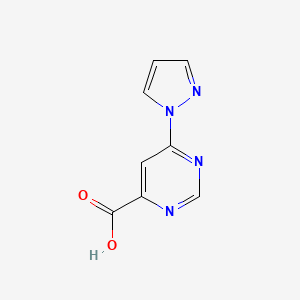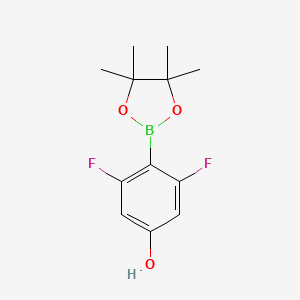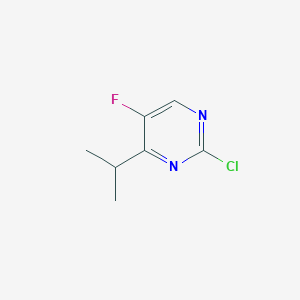
2-Chloro-5-fluoro-4-isopropyl-pyrimidine
Overview
Description
2-Chloro-5-fluoropyrimidine is a fluorinated building block . It can be used as a starting material for the preparation of various compounds, such as 5-fluoro-2-amino pyrimidines . It’s also used in the synthesis of benzamide scaffolds as potent antagonists against P2X7 receptors .
Synthesis Analysis
The synthesis of 2-chloro-5-fluoropyrimidine involves adding 2,4-Dichloro-5-fluoropyrimidine and reducing metal powder to the solvent, stirring to raise the temperature to the reaction temperature, slowly adding acid dropwise, and keeping the temperature until the reaction is completed .Molecular Structure Analysis
The molecular structure of 2-Chloro-5-fluoropyrimidine has been determined . Weak but significant interactions like C–H O, C–H F and p–p are involved in the stability of the structure .Chemical Reactions Analysis
2-Chloro-5-fluoropyrimidine can be used in the Suzuki coupling reaction in the presence of (4-fluorophenyl)boronic acid triphenylphosphine, and palladium (II) acetate catalyst . It’s also used in the preparation of potent deoxycytidine kinase inhibitors .Physical And Chemical Properties Analysis
2-Chloro-5-fluoropyrimidine has an empirical formula of C4H2ClFN2, a CAS Number of 62802-42-0, and a molecular weight of 132.52 . It has a refractive index n20/D 1.503 (lit.) and a density of 1.439 g/mL at 20 °C (lit.) .Scientific Research Applications
Quantum Chemical Calculations and Molecular Docking
Pyrimidine derivatives, including those with a structure similar to 2-Chloro-5-fluoro-4-isopropyl-pyrimidine, have significant roles in medicinal and pharmaceutical applications. The study by Gandhi et al. (2016) focused on the crystal structure and molecular docking of a pyrimidine derivative, revealing insights into its stability and intermolecular interactions through Hirshfeld surface analysis and quantum chemical calculations (Gandhi, Patel, Modh, Naliyapara, & Patel, 2016).
Synthesis and Biological Activity
The synthesis and biological activity of pyrimidine derivatives, including fluorinated compounds, have been explored. For instance, Wang et al. (2004) studied the synthesis of 5-Fluorotubercidin, a derivative of pyrimidine, assessing its biological activities in various assays (Wang, Seth, Ranken, Swayze, & Migawa, 2004).
Probing DNA and RNA Structures
Puffer et al. (2009) researched the application of 5-fluoro pyrimidines in probing DNA and RNA secondary structures using 19F NMR spectroscopy. This approach helps in understanding the equilibrium characteristics of bistable DNA and RNA oligonucleotides (Puffer, Kreutz, Rieder, Ebert, Konrat, & Micura, 2009).
Anti-HIV Properties
Siddiqui et al. (1992) investigated the anti-HIV properties of 2'-fluoro-2',3'-dideoxyarabinofuranosylpyrimidines, offering insights into the potential use of pyrimidine derivatives in anti-AIDS drug development (Siddiqui, Driscoll, Marquez, Roth, Shirasaka, Mitsuya, Barchi, & Kelley, 1992).
Anti-inflammatory and Analgesic Properties
Muralidharan et al. (2019) synthesized novel pyrimidine derivatives and evaluated their anti-inflammatory and analgesic activities, showcasing the versatility of pyrimidine structures in medicinal chemistry (Muralidharan, Raja, & Deepti, 2019).
Biosynthesis of Floxuridine
Rivero et al. (2012) described a bioprocess for obtaining floxuridine, a 5-halogenated pyrimidine nucleoside, demonstrating the potential of pyrimidine derivatives in biotechnological applications (Rivero, Britos, Lozano, Sinisterra, & Trelles, 2012).
Mechanism of Action
Pyrimidines, including 2-Chloro-5-fluoropyrimidine, display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . Their anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Safety and Hazards
Future Directions
Research developments in the syntheses, anti-inflammatory activities, and structure–activity relationships of pyrimidines, including 2-Chloro-5-fluoropyrimidine, are ongoing . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
properties
IUPAC Name |
2-chloro-5-fluoro-4-propan-2-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClFN2/c1-4(2)6-5(9)3-10-7(8)11-6/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OERSDRQKVAOYKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC=C1F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-fluoro-4-isopropyl-pyrimidine | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

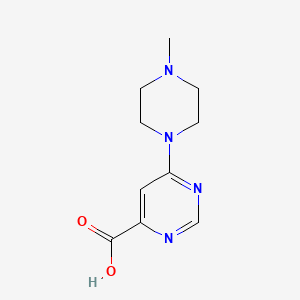
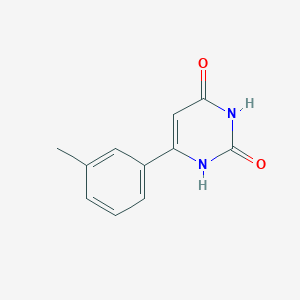

amine](/img/structure/B1466086.png)
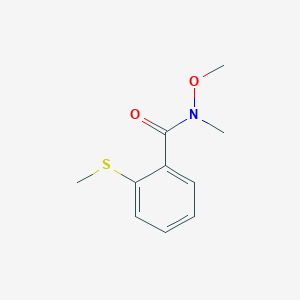
![3,3-Dibromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1466090.png)
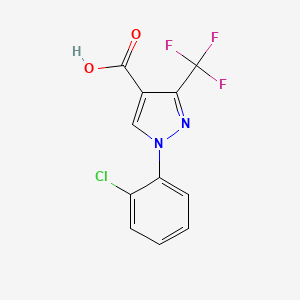
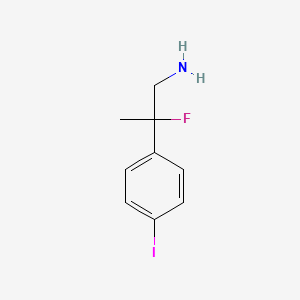
![5-Chloro-3-methylthieno[3,2-B]pyridine](/img/structure/B1466097.png)
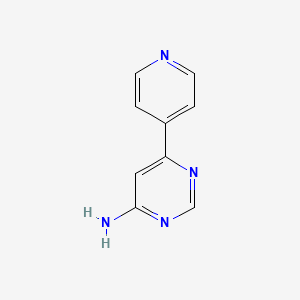
![[1-Ethyl-3-trifluoromethyl-1H-pyrazol-4-yl]-methanol](/img/structure/B1466099.png)
![1-[4-(3-Aminopyrrolidin-1-yl)piperidin-1-yl]ethan-1-one](/img/structure/B1466100.png)
